2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a 2-methyl-2-adamantyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of 2-methyl-2-adamantylamine: This intermediate can be synthesized through the reaction of 2-methyl-2-adamantyl chloride with ammonia or an amine source under basic conditions.
Acylation Reaction: The 2-methyl-2-adamantylamine is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under radical or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) or nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and structural properties make it useful in the development of advanced materials, including polymers and coatings.
Chemical Research: The compound serves as a model for studying the effects of bulky substituents and trifluoromethyl groups on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bulky adamantyl group and the electron-withdrawing trifluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-adamantyl derivatives: Compounds with similar adamantyl groups but different substituents on the phenyl ring.
Trifluoromethyl-substituted amides: Compounds with trifluoromethyl groups but different alkyl or aryl substituents.
Uniqueness
2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the bulky adamantyl group and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3NO/c1-19(15-6-12-5-13(8-15)9-16(19)7-12)11-18(25)24-17-4-2-3-14(10-17)20(21,22)23/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEOIMQULABOQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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